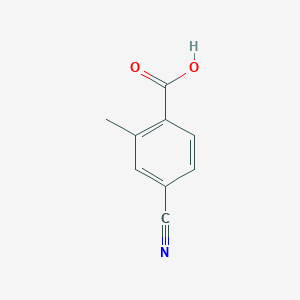

4-Cyano-2-methylbenzoic acid

Description

The exact mass of the compound 4-Cyano-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyano-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKGLRXRBFGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473694 | |

| Record name | 4-Cyano-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1975-53-7 | |

| Record name | 4-Cyano-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyano-2-methylbenzoic acid CAS number

An In-Depth Technical Guide to 4-Cyano-2-methylbenzoic Acid

Executive Summary

4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7) is a highly versatile aromatic carboxylic acid derivative that serves as a critical building block in modern organic synthesis.[1] Its unique trifunctional structure, featuring a carboxylic acid, a nitrile group, and a methyl group on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, with a particular focus on its utility for professionals in the fields of pharmaceutical research and drug development.

Introduction: A Key Intermediate in Chemical Synthesis

4-Cyano-2-methylbenzoic acid is a specialized organic compound distinguished by a benzoic acid core substituted with a cyano (-C≡N) group at the 4-position and a methyl (-CH₃) group at the 2-position.[1] This arrangement of functional groups imparts a unique reactivity profile, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The carboxylic acid allows for amide bond formation and other classical transformations, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups, providing a key handle for molecular elaboration. Its role as a molecular scaffold is crucial in building the core structures of various biologically active compounds.

Physicochemical and Safety Profile

The compound typically appears as a white to off-white crystalline solid.[1] It exhibits low solubility in water but is soluble in common organic solvents like ethanol and acetone.[1] Understanding its properties is fundamental to its effective use in synthesis and ensuring safe laboratory handling.

Table 1: Physicochemical Properties of 4-Cyano-2-methylbenzoic acid

| Property | Value | Source(s) |

| CAS Number | 1975-53-7 | [2][3][4] |

| Molecular Formula | C₉H₇NO₂ | [2][3][5] |

| Molecular Weight | 161.16 g/mol | [2][5] |

| IUPAC Name | 4-cyano-2-methylbenzoic acid | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥95% | [3] |

| SMILES | CC1=C(C=CC(=C1)C#N)C(=O)O | [5] |

| InChIKey | NIDKGLRXRBFGEN-UHFFFAOYSA-N | [5] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [3] |

| Hazard | H319 | Causes serious eye irritation | [3] |

| Hazard | H335 | May cause respiratory irritation | [3] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

Safe Handling and Storage: Handle in accordance with good industrial hygiene and safety practices.[6][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9] Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The compound is stable under normal conditions but should be kept away from strong oxidizing agents, acids, and bases.[6][11]

Synthesis and Mechanistic Insight

The synthesis of 4-Cyano-2-methylbenzoic acid often involves the transformation of a precursor molecule where the cyano or carboxylic acid group is introduced in a later step. A common conceptual pathway involves the conversion of a carboxylic acid to an amide, followed by dehydration to form the nitrile.

Below is a diagram illustrating a generalized synthetic workflow for producing a cyano-benzoic acid derivative from a benzoic acid precursor, a common strategy in organic chemistry.

Caption: Conceptual workflow for the synthesis of 4-Cyano-2-methylbenzoic acid.

Applications in Drug Discovery and Development

The structural motifs present in 4-Cyano-2-methylbenzoic acid make it a valuable starting material for synthesizing a range of pharmaceutical agents. Its derivatives are explored for various therapeutic applications.

-

As a Precursor: It serves as a key intermediate for compounds used in medicinal chemistry. For example, similar aminobenzoic acid analogs are foundational for creating folate, a vitamin essential for DNA synthesis and replication.[12]

-

Inhibitor Synthesis: Cyanobenzoic acid derivatives have been shown to act as inhibitors for enzymes like mushroom tyrosinase, indicating potential applications in developing agents that control enzymatic browning or pigmentation.[11]

-

Scaffold for Complex Molecules: The compound's functional groups allow for its incorporation into larger, more complex molecules with potential anticancer and other biological activities.[12] For instance, the related compound methyl 4-cyano-2-methylbenzoate is widely used in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory drugs.[13]

Detailed Experimental Protocol: Synthesis via Dehydration of Amide

This protocol provides a representative method for synthesizing a cyanobenzoic acid from its corresponding amide, a fundamental transformation in organic chemistry.

Objective: To synthesize 4-Cyano-2-methylbenzoic acid from 4-Carbamoyl-2-methylbenzoic acid.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The choice of thionyl chloride as a dehydrating agent is based on its efficacy in converting amides to nitriles under relatively mild conditions; the byproduct (SO₂) and excess reagent are volatile, simplifying workup.[14] The reaction is monitored by TLC to ensure completion, and the final product's identity and purity are confirmed through physical and spectroscopic analysis.

Materials and Reagents:

-

4-Carbamoyl-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)[14]

-

Toluene (anhydrous)

-

Deionized water (ice-cold)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for TLC

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Carbamoyl-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (20 mL).

-

Scientist's Note: Anhydrous conditions are critical to prevent the hydrolysis of thionyl chloride and ensure the dehydration reaction proceeds efficiently.

-

-

Addition of Reagent: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with vigorous stirring. The addition is exothermic and may cause the release of HCl gas, so it must be performed in a fume hood.

-

Scientist's Note: A molar excess of thionyl chloride ensures the complete conversion of the amide.

-

-

Reaction: Heat the reaction mixture to 60-80°C and maintain for 2-4 hours.[14]

-

Scientist's Note: The elevated temperature provides the necessary activation energy for the dehydration reaction. Progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) by observing the disappearance of the starting material spot.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) to quench the excess thionyl chloride.

-

Scientist's Note: This step hydrolyzes unreacted thionyl chloride into SO₂ and HCl. The use of ice-cold water helps to control the exothermicity of the quench.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Cyano-2-methylbenzoic acid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

4-Cyano-2-methylbenzoic acid is a valuable and versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its distinct structural features provide a robust platform for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

AOBChem USA. (n.d.). 4-Cyano-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Cyano-4-methylphenoxy)-2-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Benzoic acid, 2-cyano-4-nitro-, methyl ester. Retrieved from [Link]

Sources

- 1. CAS 1975-53-7: Benzoic acid, 4-cyano-2-methyl- [cymitquimica.com]

- 2. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 3. aobchem.com [aobchem.com]

- 4. 4-Cyano-2-methylbenzoic acid | 1975-53-7 [sigmaaldrich.com]

- 5. 4-Cyano-2-methylbenzoic acid | C9H7NO2 | CID 11819339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

physicochemical properties of 4-Cyano-2-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Chemistry

4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, featuring both a carboxylic acid group and a nitrile moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[3] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process optimization, purification, and formulation.

This guide provides a senior application scientist's perspective on the core physicochemical attributes of 4-Cyano-2-methylbenzoic acid. We will move beyond a simple recitation of data points to explore the causality behind its expected properties, grounding our discussion in the established chemistry of benzoic acid derivatives. Furthermore, we will detail the self-validating experimental protocols required to determine these properties with high fidelity, ensuring that researchers can confidently characterize this molecule in their own laboratories.

Section 1: Core Molecular Identity

A precise understanding of a molecule begins with its fundamental identifiers and structural properties. These data are foundational for database searches, regulatory submissions, and theoretical calculations.

| Property | Value | Source |

| IUPAC Name | 4-cyano-2-methylbenzoic acid | PubChem[2] |

| CAS Number | 1975-53-7 | Biosynth[1] |

| Molecular Formula | C₉H₇NO₂ | PubChem[2] |

| Molecular Weight | 161.16 g/mol | Biosynth[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C(=O)O | PubChem[2] |

| Appearance | White to off-white crystalline solid | CymitQuimica[3] |

Section 2: Acidity and pKa

The acidity of 4-Cyano-2-methylbenzoic acid, quantified by its pKa, is arguably its most important chemical characteristic. It governs the molecule's ionization state at a given pH, which in turn dictates its solubility, reactivity, and biological absorption and distribution.[4]

Theoretical Insight & Expected Values

The pKa is influenced by the electronic effects of the substituents on the benzene ring. For context, the pKa of benzoic acid in water is approximately 4.20.[5]

-

The methyl group at the ortho-position (position 2) is weakly electron-donating but also introduces steric hindrance. This "ortho effect" typically increases the acidity of benzoic acids, making them stronger acids (lower pKa). For example, 2-methylbenzoic acid has a pKa of ~3.91.[5]

-

The cyano group at the para-position (position 4) is strongly electron-withdrawing through both inductive and resonance effects. This delocalizes the negative charge of the conjugate base (carboxylate anion), stabilizing it and thus increasing the acidity. For instance, 4-cyanobenzoic acid has a pKa of 3.55.[6]

Given these competing effects, it is reasonable to predict that the pKa of 4-Cyano-2-methylbenzoic acid will be lower than that of 2-methylbenzoic acid, likely falling in the range of 3.4 to 3.8 .

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the dissociation constants of acids and bases.[4] It relies on monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Cyano-2-methylbenzoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to a final volume of 50 mL. The use of a co-solvent is often necessary due to the low aqueous solubility of many organic acids.[3]

-

Titrant: Prepare a standardized 0.1 M solution of a strong base, such as tetrabutylammonium hydroxide (TBAOH) or NaOH, in the same solvent system.

-

Instrumentation: Use a calibrated pH meter or potentiometer equipped with a combination glass electrode.

-

Titration:

-

Immerse the electrode in the sample solution and allow the reading to stabilize.

-

Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Record the pH and the total volume of titrant added after each increment, ensuring the reading is stable before proceeding.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

For higher accuracy, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

Section 3: Thermal Properties & Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range suggests a highly pure compound, while a broad and depressed range typically indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.

Expected Value

While no experimental melting point for 4-Cyano-2-methylbenzoic acid is readily available in the searched literature, we can estimate it by comparison with related structures:

The strong dipole of the nitrile group and its ability to participate in crystal packing interactions suggest that the melting point will be significantly higher than that of 4-methylbenzoic acid. A reasonable estimate would place the melting point in the range of 200-230 °C .

Experimental Protocol: Melting Point Determination by DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for precise determination of thermal transitions like melting.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Data Acquisition:

-

Heat the sample under a nitrogen purge gas (flow rate: 20-50 mL/min) to prevent oxidative degradation.

-

Use a linear heating ramp, typically 10 °C/min.[8]

-

Scan a temperature range that brackets the expected melting point (e.g., from 30 °C to 250 °C).

-

-

Data Analysis:

-

The resulting DSC thermogram plots heat flow versus temperature.

-

The melting event is observed as an endothermic peak.

-

The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be reported. The area under the peak corresponds to the enthalpy of fusion.

-

Section 4: Solubility Profile

Solubility is a critical parameter for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.

Qualitative Assessment

The structure of 4-Cyano-2-methylbenzoic acid provides clear clues to its solubility:

-

Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water. However, the molecule is dominated by the nonpolar aromatic ring, making it expected to have low solubility in water at neutral pH.[3] As the pH increases above the pKa, the carboxylic acid is deprotonated to the highly polar carboxylate salt, which will dramatically increase aqueous solubility.

-

Organic Solubility: The molecule is expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexanes.[3]

Section 5: Spectroscopic Characterization

¹H NMR Spectroscopy

-

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.

-

Aromatic Protons (Ar-H): Three protons on the ring. Due to the substitution pattern, they will appear as complex multiplets or distinct doublets/singlets in the aromatic region (7.5-8.5 ppm).

-

Methyl Protons (-CH₃): A sharp singlet corresponding to three protons, likely in the 2.3-2.6 ppm range.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts:

-

Carboxylic Carbon (-COOH): ~165-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals in the 110-140 ppm range. The carbon attached to the cyano group and the carbon attached to the carboxylic acid will be at the extremes of this range.

-

Nitrile Carbon (-C≡N): ~115-120 ppm.

-

Methyl Carbon (-CH₃): ~20-22 ppm.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption at ~2220-2240 cm⁻¹.

-

C-H Stretches (Aromatic/Alkyl): ~2850-3100 cm⁻¹.

-

C=C Stretches (Aromatic): ~1450-1600 cm⁻¹.

-

Mass Spectrometry (MS)

-

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion ([M]⁺): A peak at m/z = 161.

-

[M-OH]⁺: Loss of the hydroxyl group (17 Da) is common for benzoic acids, leading to a prominent peak at m/z = 144.[9]

-

[M-COOH]⁺: Loss of the entire carboxyl group (45 Da) would result in a peak at m/z = 116.

-

Section 6: Purification by Recrystallization

Recrystallization is the primary method for purifying solid organic compounds like 4-Cyano-2-methylbenzoic acid.[10][11] The technique relies on the differential solubility of the compound in a hot versus a cold solvent.

General Protocol for Recrystallization

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system (e.g., ethanol/water) may be optimal.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[11]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (including activated carbon). This step is crucial and must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[10] Subsequently, cool the flask in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Conclusion

4-Cyano-2-methylbenzoic acid is a compound whose utility is defined by its physicochemical properties. Its acidity (pKa), thermal stability (melting point), solubility, and spectral characteristics are all interconnected facets of its molecular identity. While direct experimental values for all properties are not always present in compiled databases, a thorough understanding of chemical principles allows for strong predictions. More importantly, the robust and validated analytical protocols detailed in this guide—from potentiometric titration and DSC to comprehensive spectroscopic analysis—provide the framework for any researcher to confidently determine these critical parameters, ensuring both scientific integrity and successful application in research and development.

References

-

G. Völgyi, R. Ruiz, K. Box, J. Comer, E. Bosch and K. Takács-Novák, "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures," Journal of the Faculty of Pharmacy of Ankara University, 37(2), pp. 81-94, 2008. [Link]

-

M. Pekcan, G. Alkan, and F. G. Tuncel, "Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures," Asian Journal of Chemistry, 18(3), pp. 2167-2174, 2006. [Link]

-

PubChem, "4-Cyano-2-methylbenzoic acid," National Center for Biotechnology Information. [Link]

-

Evergreensino Chemical Co.,Ltd, "How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?," Blog, 2024. [Link]

-

ChemBK, "4-methylbenzoic acid - 99-94-5," ChemBK. [Link]

-

University of Missouri–St. Louis, "Recrystallization of Benzoic Acid," UMSL. [Link]

-

University of Wisconsin-Madison, "The Recrystallization of Benzoic Acid," UW-Madison Chemistry. [Link]

-

Shimadzu, "Interactions between Benzoic Acid and Magnesium Oxide," Shimadzu Europa. [Link]

-

Doc Brown's Chemistry, "mass spectrum of benzoic acid," Doc Brown's Chemistry. [Link]

-

YouTube, "the mass spectrum for benzoic acid is shown...," YouTube, 2021. [Link]

Sources

- 1. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 2. 4-Cyano-2-methylbenzoic acid | C9H7NO2 | CID 11819339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 6. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]

- 9. m.youtube.com [m.youtube.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]

An In-depth Technical Guide to 4-Cyano-2-methylbenzoic acid: Molecular Structure, Bonding, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-methylbenzoic acid, a seemingly unassuming molecule, holds significant potential as a versatile building block in the realms of medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile group, and a methyl group, imparts a distinct combination of reactivity, steric hindrance, and electronic properties. This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic pathways of 4-Cyano-2-methylbenzoic acid, offering a foundational understanding for its strategic application in the design and development of novel chemical entities.

Introduction

4-Cyano-2-methylbenzoic acid (CAS No: 1975-53-7) is a white to off-white crystalline solid with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] Its structure, characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a cyano (nitrile) group at position 4, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a sought-after precursor for the synthesis of pharmaceuticals and agrochemicals.[2][3] While sparingly soluble in water, it exhibits good solubility in organic solvents such as ethanol and acetone. This guide will delve into the nuanced structural and electronic features of this molecule, providing a technical foundation for its application in research and development.

Molecular Structure and Bonding: A Detailed Analysis

The molecular architecture of 4-Cyano-2-methylbenzoic acid is a fascinating interplay of steric and electronic effects, which dictates its chemical behavior and potential for intermolecular interactions.

Molecular Geometry and Electronic Structure

The cyano group, with its linear geometry, and the methyl group contribute to the overall electronic distribution within the aromatic ring. The nitrile group is a strong electron-withdrawing group via both resonance and inductive effects, while the methyl group is a weak electron-donating group through hyperconjugation and inductive effects. This electronic push-pull system influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Diagram: Molecular Structure of 4-Cyano-2-methylbenzoic acid

Caption: 2D representation of 4-Cyano-2-methylbenzoic acid.

Covalent and Non-Covalent Bonding

The bonding within 4-Cyano-2-methylbenzoic acid is a combination of strong covalent bonds and influential non-covalent interactions.

-

Covalent Bonding: The molecule is held together by a framework of sigma (σ) and pi (π) covalent bonds. The benzene ring features a delocalized π-system. The carboxylic acid group contains a carbonyl (C=O) double bond and a hydroxyl (C-O-H) single bond. The nitrile group is characterized by a carbon-nitrogen triple bond (C≡N).

-

Non-Covalent Interactions and Intermolecular Bonding: The presence of the carboxylic acid group is pivotal for the formation of strong intermolecular hydrogen bonds. In the solid state, it is highly probable that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties, a common motif in benzoic acid derivatives.[5][6] These hydrogen bonds significantly influence the compound's melting point, solubility, and crystal packing. Additionally, dipole-dipole interactions arising from the polar cyano and carboxylic acid groups, as well as weaker van der Waals forces, contribute to the overall intermolecular cohesion.[7]

Diagram: Intermolecular Hydrogen Bonding

Caption: Dimerization via intermolecular hydrogen bonds.

Synthesis and Reactivity

4-Cyano-2-methylbenzoic acid is typically synthesized through multi-step reaction sequences, often starting from readily available precursors.

Synthetic Pathways

A common and effective route involves the oxidation of the methyl group of a corresponding toluene derivative. For instance, the synthesis can commence from 4-cyano-2-methyltoluene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts.[8][9]

Another plausible synthetic route starts from 4-amino-2-methylbenzonitrile. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a different functional group, or the amino group can be transformed into a leaving group for subsequent reactions. However, a more direct approach would be the hydrolysis of the nitrile group of a dicyanotoluene precursor, though controlling the selectivity to hydrolyze only one of the two nitrile groups can be challenging.

Diagram: Synthetic Workflow

Caption: A general synthetic route to the target molecule.

Chemical Reactivity

The reactivity of 4-Cyano-2-methylbenzoic acid is dictated by its three functional groups:

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol. The acidity of the carboxylic proton is influenced by the electronic effects of the other substituents on the ring.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The electron-withdrawing cyano group will direct incoming electrophiles to the meta position relative to it, while the methyl and carboxylic acid groups will have their own directing influences.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-Cyano-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically 7-8.5 ppm) due to their different chemical environments and spin-spin coupling. The methyl protons will give a singlet further upfield (around 2.5 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the nitrile carbon (around 115-125 ppm), the aromatic carbons (in the range of 120-150 ppm), and the methyl carbon (around 20 ppm).[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Cyano-2-methylbenzoic acid will be characterized by the vibrational frequencies of its functional groups.[12]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[13]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid dimer.[14]

-

C≡N Stretch: A medium intensity, sharp absorption band in the region of 2220-2260 cm⁻¹ for the nitrile group.[14]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Several bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z 161 would be expected. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.[15]

-

Loss of -OH (17 amu): A significant fragment at m/z 144 due to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (45 amu): A fragment at m/z 116 corresponding to the loss of the entire carboxylic acid group.

-

Decarboxylation (-CO₂): While less common for benzoic acids themselves under EI, in some cases, loss of carbon dioxide can be observed.[16]

The presence of the ortho-methyl group might influence the fragmentation pathways through neighboring group participation effects.[3][17]

Table 1: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm (multiplet) |

| Methyl Protons | ~2.5 ppm (singlet) | |

| Carboxylic Acid Proton | >10 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |

| Nitrile Carbon | 115 - 125 ppm | |

| Aromatic Carbons | 120 - 150 ppm | |

| Methyl Carbon | ~20 ppm | |

| IR Spectroscopy | O-H stretch (H-bonded) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch | 1700 - 1725 cm⁻¹ (strong, sharp) | |

| C≡N stretch | 2220 - 2260 cm⁻¹ (medium, sharp) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 161 |

| [M - OH]⁺ | 144 | |

| [M - COOH]⁺ | 116 |

Applications in Drug Development and Medicinal Chemistry

4-Cyano-2-methylbenzoic acid serves as a valuable scaffold in the synthesis of more complex molecules with potential biological activity.[18] Its trifunctional nature allows for diverse derivatization, enabling the exploration of a broad chemical space in drug discovery programs. The cyano group can act as a bioisostere for other functional groups or as a key interaction point with biological targets. The carboxylic acid provides a handle for forming amides and esters, common linkages in drug molecules, while the methyl group can be used to fine-tune steric and electronic properties to optimize binding and pharmacokinetic profiles. While specific blockbuster drugs derived directly from this molecule are not widely publicized, its role as an intermediate in the synthesis of proprietary compounds within pharmaceutical research is highly probable.[19]

Conclusion

4-Cyano-2-methylbenzoic acid is a molecule of significant interest due to its unique combination of functional groups and their strategic placement on an aromatic ring. A thorough understanding of its molecular structure, bonding, reactivity, and spectroscopic properties is crucial for its effective utilization in the design and synthesis of novel compounds with desired chemical and biological properties. This technical guide has provided a comprehensive overview of these key aspects, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Further experimental studies, particularly a definitive crystal structure determination, would provide even deeper insights into the solid-state behavior and intermolecular interactions of this versatile building block.

References

-

ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

ResearchGate. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

CrystEngComm. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]

- Google Patents.

-

Royal Society of Chemistry. Supporting information. [Link]

- Google Patents.

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

PubChem. 4-Cyanobenzoic acid. [Link]

- Google Patents. 4-cyanobenzoic acid and its methyl ester production method.

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

-

ACS Publications. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

AOBChem USA. 4-Cyano-2-methylbenzoic acid. [Link]

-

SpectraBase. 4-Cyano-benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 4-Cyano-2-methylbenzoic acid. [Link]

-

European Patent Office. Process for producing cyanobenzoic acid derivatives. [Link]

-

Pharmacy 180. Classification of Hydrogen Bonding - Medicinal Chemistry. [Link]

-

ResearchGate. Hydrogen-bond motifs in some known modifications of 4-aminobenzoic... [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

-

SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

ResearchGate. (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

MDPI. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. [Link]

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

YouTube. How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]

-

PubMed Central. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. [Link]

-

Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

Sources

- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 3. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. mdpi.com [mdpi.com]

- 7. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 9. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

- 11. AZTEC BIOTECH [aztecbiotech.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum [chemicalbook.com]

- 19. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-depth Technical Guide to the Solubility of 4-Cyano-2-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Among the myriad of compounds in drug discovery pipelines, substituted benzoic acids represent a prevalent structural motif. This guide focuses on 4-Cyano-2-methylbenzoic acid, a molecule of interest for its potential applications in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for developing robust crystallization processes, designing suitable formulations, and ensuring consistent product quality. This document provides a comprehensive overview of the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and an analysis of the factors governing the solubility of 4-Cyano-2-methylbenzoic acid.

Physicochemical Properties of 4-Cyano-2-methylbenzoic Acid

4-Cyano-2-methylbenzoic acid (C₉H₇NO₂) is a white to off-white crystalline solid.[1] Its molecular structure, featuring a carboxylic acid group, a nitrile group, and a methyl group on the benzene ring, dictates its solubility behavior. The molecular weight of this compound is 161.16 g/mol .[2]

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.

-

Cyano Group (-CN): The nitrile group is polar and can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): This nonpolar group contributes to the overall lipophilicity of the molecule.

-

Aromatic Ring: The benzene ring is largely nonpolar and contributes to van der Waals interactions.

The interplay of these functional groups results in a molecule with a moderate polarity. It is sparingly soluble in water but exhibits good solubility in several organic solvents, such as ethanol and acetone.[1] A deeper, quantitative understanding of its solubility across a range of solvents is essential for practical applications.

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptualized as two main steps: the energy required to break the crystal lattice (ΔG_crystal) and the energy released upon solvation of the solute molecules by the solvent (ΔG_solvation).

A fundamental principle guiding solubility is "like dissolves like," which suggests that solutes tend to dissolve in solvents with similar polarity.[3] The solubility of 4-Cyano-2-methylbenzoic acid in a given solvent will, therefore, depend on the balance of interactions between the solute-solute, solvent-solvent, and solute-solvent molecules.

Quantitative Solubility of 4-Cyano-2-methylbenzoic Acid

A comprehensive literature search did not yield specific quantitative solubility data for 4-Cyano-2-methylbenzoic acid across a broad range of organic solvents and temperatures. However, data for the closely related compound, 4-cyanobenzoic acid, in ethanol provides a useful, albeit imperfect, point of reference. The presence of the methyl group at the 2-position in 4-Cyano-2-methylbenzoic acid is expected to influence its solubility due to steric hindrance and a slight increase in lipophilicity. Generally, the solubility of substituted benzoic acids in alcohols increases with temperature.[4][5]

To provide a practical framework for researchers, this guide presents a compilation of expected solubility trends and approximate values based on the behavior of similar compounds. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

Table 1: Estimated Solubility of 4-Cyano-2-methylbenzoic Acid in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Trend | Rationale |

| Methanol | 32.7 | High | Polar protic solvent capable of strong hydrogen bonding with the carboxylic acid and cyano groups. |

| Ethanol | 24.5 | High | Similar to methanol, with slightly lower polarity. Good hydrogen bonding capabilities. |

| Acetone | 20.7 | High | Polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid group. |

| Ethyl Acetate | 6.0 | Moderate | Moderately polar solvent with ester functionality that can accept hydrogen bonds. |

| Toluene | 2.4 | Low | Nonpolar aromatic solvent, where solubility will be driven primarily by van der Waals interactions with the benzene ring. |

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of pharmaceutical development. Several well-established methods can be employed, with the choice of method depending on factors such as the required accuracy, the amount of sample available, and the throughput needed.

Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining equilibrium solubility.[3][6][7] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Step-by-Step Protocol for Gravimetric Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Cyano-2-methylbenzoic acid to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.

-

-

Solvent Evaporation and Weighing:

-

Transfer the clear, saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved 4-Cyano-2-methylbenzoic acid.

-

-

Calculation:

-

Calculate the solubility in terms of mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

-

Caption: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a rapid and sensitive method for solubility determination. 4-Cyano-2-methylbenzoic acid, with its aromatic ring, is expected to have a distinct UV absorbance profile.

Step-by-Step Protocol for UV/Vis Spectrophotometric Solubility Determination:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of 4-Cyano-2-methylbenzoic acid of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, Step 1).

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the saturated solution to remove any undissolved solid.

-

Carefully dilute a known aliquot of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

-

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

Thermodynamic Modeling of Solubility

Experimental solubility data as a function of temperature can be correlated using various thermodynamic models. These models are valuable for interpolating and extrapolating solubility data and for understanding the thermodynamics of the dissolution process.

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the mole fraction solubility, x) with temperature and the enthalpy of solution (ΔH_sol).[4][8] The integrated form of the equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where R is the universal gas constant, T is the absolute temperature, and ΔS_sol is the entropy of solution. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the determination of the thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range compared to the van't Hoff equation. The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental data. This model is widely used in the pharmaceutical industry for its simplicity and accuracy.

Factors Influencing the Solubility of 4-Cyano-2-methylbenzoic Acid

The solubility of 4-Cyano-2-methylbenzoic acid in organic solvents is a multifactorial phenomenon. Key influencing factors include:

-

Solvent Polarity: As a moderately polar molecule, 4-Cyano-2-methylbenzoic acid is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[8]

-

Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility. Each polymorph has a unique crystal lattice energy, and the most stable form will generally have the lowest solubility. While no specific studies on the polymorphism of 4-Cyano-2-methylbenzoic acid were found, it is a critical consideration in solubility studies.

-

pH (in protic solvents): In protic solvents, particularly those containing water, the pH can influence the ionization state of the carboxylic acid group. At higher pH values, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

Conclusion

References

- Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2008). Extent and Mechanism of Solvation and Partitioning of Isomers of Substituted Benzoic Acids: A Thermodynamic Study in the Solid State and in Solution. Journal of Pharmaceutical Sciences, 97(9), 3836-3848.

- Shayanfar, A., & Jouyban, A. (2012). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution.

- Delgado, D. R., & Martínez, F. (2015). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 20(10), 18995-19015.

- Pires, M. C., & Franco, R. W. A. (2006). Solubility of benzoic acid in water–ethanol and water–n-propanol mixtures. Fluid Phase Equilibria, 247(1-2), 115-120.

- Thati, J., Hot, A., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in monosolvents and binary mixtures.

- Cheng, L., Chen, J., & Ma, P. (2008). Solubility of benzoic acid in ethanol, benzene, acetic acid and ethyl acetate.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved from [Link]

-

CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

University of Babylon. (2016, December 24). Gravimetric method of analysis. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano-, methyl ester (CAS 1129-35-7). Retrieved from [Link]

-

ResearchGate. (2018). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures. Retrieved from [Link]

-

Department of Medical Science. (n.d.). DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]

-

DergiPark. (2003). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyano-2-methylbenzoic acid (C9H7NO2). Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-Cyano-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-2-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

-

ResearchGate. (2011). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

CrystEngComm. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-Cyano-2-(3-cyanophenyl)ethyl]benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-cyano-, methyl ester. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Solvent Mixtures. Retrieved from [Link]

Sources

- 1. CAS 1975-53-7: Benzoic acid, 4-cyano-2-methyl- [cymitquimica.com]

- 2. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 4-Cyano-2-methylbenzoic Acid

Introduction

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel and existing chemical entities are paramount. 4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7, Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of various target molecules.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and a cyano group, necessitates a multi-technique analytical approach for comprehensive characterization.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-cyano-2-methylbenzoic acid. The narrative is structured to not only present the data but to explain the underlying principles and experimental considerations that ensure the generation of reliable and interpretable results, reflecting a methodology where each step serves to validate the others.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is critical for interpreting its spectral data. The arrangement of the functional groups on the benzene ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Caption: Molecular structure of 4-cyano-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The choice of solvent is a critical first step; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize the compound and allow for the observation of the exchangeable acidic proton.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-cyano-2-methylbenzoic acid for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][4]

-

Homogenization: Ensure the sample is fully dissolved. The solution should be homogenous and free of particulates.

-

Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that could degrade spectral resolution.[3][5]

-

Acquisition: Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

-

Referencing: Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 13.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~8.10 | Doublet (d) | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It is split by the adjacent H5. |

| ~7.85 | Doublet of Doublets (dd) | 1H | Ar-H (H5) | This proton is coupled to both H6 and H3, resulting in a doublet of doublets. Its position is influenced by the para cyano group. |

| ~7.75 | Singlet (or narrow d) | 1H | Ar-H (H3) | This proton is adjacent to the methyl group and meta to the cyano group. Its coupling to H5 might be very small, appearing as a singlet or a narrow doublet. |

| ~2.60 | Singlet (s) | 3H | -CH₃ | The methyl group protons are not coupled to any other protons, hence they appear as a singlet. The position is deshielded by the aromatic ring. |

Note: Predicted chemical shifts are based on the analysis of similar structures, such as 4-methylbenzoic acid and cyanobenzoic acids.[7][8]

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (Carboxylic Acid) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~144 | C-CH₃ (C2) | Aromatic carbon attached to the methyl group. |

| ~135 | C-COOH (C1) | Aromatic carbon attached to the carboxylic acid. |

| ~133 | Ar-CH (C6) | Aromatic methine carbon ortho to the carboxyl group. |

| ~131 | Ar-CH (C5) | Aromatic methine carbon meta to the carboxyl group. |

| ~130 | Ar-CH (C3) | Aromatic methine carbon ortho to the methyl group. |

| ~118 | C≡N (Cyano) | The cyano carbon is deshielded but appears upfield relative to the aromatic carbons. |

| ~115 | C-CN (C4) | Aromatic carbon attached to the cyano group. |

| ~22 | -CH₃ | The aliphatic methyl carbon appears in the typical upfield region. |

Note: Predicted chemical shifts are based on data from structurally related compounds like benzoic acid and its derivatives.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is often employed for solid samples due to its minimal sample preparation requirement.[12][13]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[14]

-

Sample Application: Place a small amount of the solid 4-cyano-2-methylbenzoic acid powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[14]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data Interpretation

The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this band is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[15] |

| ~3050 | C-H stretch | Aromatic | Confirms the presence of C-H bonds on the benzene ring.[16] |

| ~2950 | C-H stretch | Aliphatic (-CH₃) | Indicates the presence of the methyl group.[16] |

| ~2230 | C≡N stretch | Nitrile (Cyano) | A sharp, medium-intensity peak in this region is a definitive indicator of the cyano group.[17] |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in the carboxylic acid.[17] |

| 1600, 1450 | C=C stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid | Corresponds to the stretching of the carbon-oxygen single bond. |

| ~920 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bend of the hydroxyl group, another characteristic feature of a carboxylic acid dimer.[15] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.[18][19]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating under high vacuum.[18][20]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[21][22]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[23]

-

Analysis and Detection: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Mass Spectrum Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z.

| m/z | Proposed Ion | Significance |

| 161 | [C₉H₇NO₂]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight of the compound. |

| 144 | [M - •OH]⁺ | Loss of a hydroxyl radical (17 amu) from the carboxylic acid group. |

| 116 | [M - •COOH]⁺ | Loss of the entire carboxyl group as a radical (45 amu), leading to a cyanotoluene cation. |

| 90 | [C₇H₆]⁺• | A common fragmentation pathway for toluene derivatives, often involving rearrangement. |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar aromatic acids.[24][25][26]

Caption: Proposed EI-MS fragmentation of 4-cyano-2-methylbenzoic acid.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and definitive characterization of 4-cyano-2-methylbenzoic acid. NMR spectroscopy elucidates the precise arrangement of atoms within the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key carboxylic acid, cyano, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted analytical workflow represents a robust, self-validating system essential for ensuring the identity, purity, and quality of chemical compounds in research and industry.

References

-

University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

LCGC International. (n.d.). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

LCGC International. (2019, April 1). The “Must Know” Details of Which All Electron Ionization (EI) Gas Chromatography–Mass Spectrometry (GC–MS) Users Should Be Aware. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-cyano-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-2-methylbenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Kartal, Z., & Şentürk, Ş. (2008). FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes. Zeitschrift für Naturforschung B, 63(3), 283-287. Retrieved from [Link]

-

YouTube. (2021, February 3). Mass Spectrum of Benzoic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Infrared Spectroscopy Table of Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyano-benzoic acid [13C NMR]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Chegg. (2020, October 13). Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from [Link]

Sources

- 1. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]

- 2. 4-Cyano-2-methylbenzoic acid | C9H7NO2 | CID 11819339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. scribd.com [scribd.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. rsc.org [rsc.org]

- 8. 4-Cyanobenzoic acid(619-65-8) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scispace.com [scispace.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 14. youtube.com [youtube.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. youtube.com [youtube.com]

- 25. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. Solved Please provide the fragmentation pattern for Benzoic | Chegg.com [chegg.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyano-2-methylbenzoic Acid